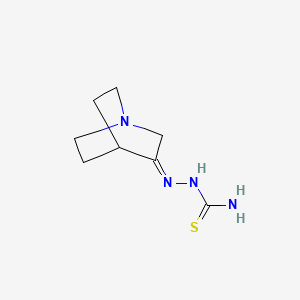![molecular formula C19H24N2O3 B5372117 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a bicyclic compound with a piperazine ring and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been found to modulate the activity of other neurotransmitters such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the activity of the dopaminergic system, which is believed to be involved in the pathophysiology of schizophrenia. It has also been found to increase the activity of the serotonergic system, which is believed to be involved in the regulation of mood and anxiety. Additionally, it has been found to modulate the activity of other neurotransmitters such as norepinephrine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid in lab experiments include its potent and selective pharmacological effects, its well-characterized mechanism of action, and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid. These include further studies on its safety and efficacy, optimization of its synthesis method, and exploration of its potential therapeutic applications in other psychiatric disorders. Additionally, it could be studied for its potential use in combination therapy with other psychiatric medications. Further research could also focus on the development of novel derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized and it has been found to exhibit potent antipsychotic and antidepressant effects in animal models. Its mechanism of action involves the modulation of several neurotransmitters, including dopamine and serotonin. While it has several advantages for lab experiments, further studies are needed to fully understand its safety and efficacy. There are several future directions for research on this compound, including further studies on its safety and efficacy, optimization of its synthesis method, and exploration of its potential therapeutic applications in other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of 1,4-cyclohexadiene with N-phenylpiperazine in the presence of palladium on carbon catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized and has been found to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic and antidepressant effects in animal models. It has also been found to have anxiolytic and sedative effects. Due to its potential therapeutic effects, it has been studied for its use in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(16-13-6-7-14(12-13)17(16)19(23)24)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-5,13-14,16-17H,6-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGIKTDULCSFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5372060.png)
![N-(4-methylphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5372064.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]alanine](/img/structure/B5372073.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methyl-5-propylpyrimidin-4-amine](/img/structure/B5372080.png)
![1-(3-fluorobenzyl)-4-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5372099.png)
![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)


![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
